Cimigenoside
Description
Origin and Botanical Sources of Cimigenoside (B190805)
This compound is a naturally occurring phytochemical predominantly isolated from plants belonging to the Cimicifuga genus (also known as Actaea), a group of perennial herbs in the Ranunculaceae family. nih.gov The primary botanical sources that have been identified for the extraction of this compound include:
Cimicifuga dahurica (Turcz.) Maxim.: This species, native to regions of China, is a well-documented source of this compound. nih.govnih.gov The rhizomes of C. dahurica are particularly noted for containing this and other related triterpenoid (B12794562) glycosides. nih.gov
Cimicifuga foetida Linn.: Research has also confirmed the presence of this compound in Cimicifuga foetida. medchemexpress.comnih.gov This plant has been utilized in traditional Chinese medicine, and modern phytochemical analysis has identified this compound as one of its active constituents. nih.gov
Cimicifuga heracleifolia Kom.: The dried rhizomes of this species are another recognized source of compounds within the Cimicifuga genus. researchgate.net
The genus Cimicifuga is rich in a variety of bioactive compounds, with over 457 identified from several species. researchgate.net Among these, the triterpene glycosides, including this compound, are considered primary bioactive constituents. researchgate.net
Overview of Bioactivity in Scientific Research
Scientific inquiry into this compound has revealed significant bioactivity, with a primary focus on its effects against cancer cells. Research has demonstrated its potential to inhibit proliferation, induce apoptosis (programmed cell death), and reduce the metastatic potential of various cancer cell lines through the modulation of key cellular signaling pathways.
Anti-Cancer Activity
The anti-tumor effects of this compound have been investigated in several cancer models, most notably breast and lung cancer.
In breast cancer research, this compound has been identified as a novel inhibitor of γ-secretase. nih.govresearchgate.net This enzyme is crucial for the activation of the Notch signaling pathway, which is often dysregulated in breast cancer, promoting cell proliferation and survival. nih.govnih.gov By inhibiting γ-secretase, this compound effectively suppresses the Notch pathway, leading to a reduction in breast cancer cell proliferation and metastasis. nih.gov Studies have shown that this compound can inhibit the activation of PSEN-1, the catalytic subunit of γ-secretase. nih.gov This action disrupts the cleavage of the Notch protein, thereby blocking the downstream signaling cascade that contributes to tumor growth. nih.gov
In the context of lung cancer, research has focused on the A549 cell line. medchemexpress.compan.krakow.plingentaconnect.com These studies have demonstrated that this compound can suppress cell viability, migration, and invasion in a dose-dependent manner. medchemexpress.comingentaconnect.com The primary mechanism identified in this context is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. pan.krakow.plingentaconnect.com this compound treatment leads to a reduced expression of the p65 subunit of NF-κB and an increased expression of its inhibitor, IκBα. medchemexpress.compan.krakow.pl This modulation of the NF-κB pathway is critical, as this pathway plays a significant role in cancer cell growth, progression, and resistance. pan.krakow.pl
The table below summarizes key findings from studies on the bioactivity of this compound in cancer cell lines.
| Cell Line | Cancer Type | Observed Effects | Mechanism of Action |
| MCF-7 | Breast Cancer | Inhibition of proliferation and metastasis; Induction of mitochondrial apoptosis. nih.gov | Inhibition of γ-secretase/Notch signaling pathway. nih.gov |
| A549 | Lung Cancer | Repression of cell proliferation, migration, and invasion; Induction of apoptosis. pan.krakow.plingentaconnect.com | Suppression of the NF-κB pathway. pan.krakow.plingentaconnect.com |
Current Trajectories in this compound Investigation
The current research landscape for this compound is primarily focused on elucidating its therapeutic potential and exploring its mechanisms of action more deeply. The main trajectories of investigation include:
Refining Mechanistic Understanding: While the roles of the NF-κB and γ-secretase/Notch pathways have been established, ongoing research seeks to further detail the molecular interactions of this compound. nih.govpan.krakow.pl This includes molecular docking studies to predict the binding mode of this compound with its target enzymes, such as γ-secretase. nih.gov A deeper understanding of these mechanisms is crucial for its potential development as a targeted therapy.
Exploring Synergistic Effects: There is an interest in how this compound and total glycosides from Cimicifuga dahurica might work in combination with existing chemotherapy drugs. For instance, studies have investigated the synergistic effects of total glycosides from this plant with cisplatin, a common chemotherapeutic agent, in colon cancer cells. nih.gov Such research aims to see if these natural compounds can enhance the efficacy of conventional treatments. nih.gov
Investigation into Other Bioactivities: Beyond its anti-cancer properties, some research points to other potential biological effects of compounds from the Cimicifuga genus. These include immunomodulatory and antiviral activities. researchgate.netmdpi.com For example, one study noted the immunomodulatory effect of this compound on Poly(I:C)-induced airway inflammation. mdpi.com Another recent study identified the water extract of Cimicifuga foetida rhizome as having a substantial inhibitory effect on the entry of SARS-CoV-2 pseudoparticles into host cells. researchgate.net While not focused solely on this compound, these findings suggest a broader therapeutic potential for compounds from this genus that may warrant further investigation.
The table below outlines the current areas of research focus for this compound.
| Research Area | Focus | Rationale |
| Mechanistic Elucidation | Detailed molecular interactions; Molecular docking studies. nih.gov | To fully understand how this compound functions at a molecular level for targeted drug development. |
| Combination Therapy | Synergistic effects with conventional chemotherapy (e.g., cisplatin). nih.gov | To potentially improve the effectiveness of existing cancer treatments. |
| Expanded Bioactivity Screening | Immunomodulatory and antiviral properties. mdpi.comresearchgate.net | To explore the full therapeutic potential of this compound and related compounds beyond cancer. |
Properties
IUPAC Name |
2-[[2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYUWOBZFGKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation and Isolation Methodologies of Cimigenoside
Extraction Techniques from Natural Sources
The initial step in obtaining Cimigenoside (B190805) involves its extraction from plant materials, typically the rhizomes of Cimicifuga species smolecule.comarctomsci.com. Conventional extraction methods, such as maceration, Soxhlet extraction, and solvent extraction, are commonly used frontiersin.orgresearchgate.net. These techniques utilize various organic solvents to solubilize and extract the target compounds from the plant matrix.
Solvent Extraction: Methanol and ethanol (B145695) are frequently employed as extraction solvents due to their efficacy in dissolving triterpenoids like this compound smolecule.comresearchgate.netmdpi.com. The process typically involves soaking or refluxing the dried plant material with the chosen solvent to facilitate the transfer of this compound into the liquid phase.
Green Extraction Techniques: In line with advancements in sustainable chemistry, greener extraction methods are also being explored. These may include ultrasound-assisted extraction, microwave-assisted extraction, or supercritical fluid extraction, which aim to reduce solvent consumption and extraction time while potentially increasing yields frontiersin.orgresearchgate.netchemmethod.com.
Following the initial extraction, the crude extract is often subjected to preliminary separation steps, such as filtration and concentration, to remove solid plant debris and excess solvent.
Chromatographic Purification Approaches
Once extracted, the crude mixture contains this compound along with numerous other plant metabolites. Chromatographic techniques are essential for isolating and purifying this compound to a high degree of purity scirp.orgnih.govcytivalifesciences.com. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.
Column Chromatography: This is a foundational technique where the crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel, alumina, or polyamide resin) mdpi.com. A mobile phase (solvent or mixture of solvents) is then passed through the column. Compounds separate based on their differential interactions with the stationary and mobile phases. Various solvent gradients are used to elute this compound mdpi.com.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient chromatographic technique used for both analytical and preparative purposes scirp.orgcytivalifesciences.com. It employs high pressure to force the mobile phase through a column packed with a finely divided stationary phase, resulting in superior separation resolution.
Reverse-Phase HPLC (RP-HPLC): This is a common mode for purifying moderately polar compounds like this compound, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile-water or methanol-water mixtures) mdpi.com.
Normal-Phase HPLC: This method uses a polar stationary phase and a non-polar mobile phase.
Other Chromatographic Methods: Techniques such as Thin-Layer Chromatography (TLC) are often used for monitoring the progress of purification and identifying fractions containing this compound. Other specialized chromatographic methods like ion-exchange chromatography (IEC) or hydrophobic interaction chromatography (HIC) might be employed in multi-step purification strategies for complex mixtures, though RP-HPLC is frequently cited for this compound purification nih.govcytivalifesciences.comadvancechemjournal.com.
Strategies for Obtaining Research-Grade this compound
Achieving research-grade this compound requires rigorous purification and quality control measures to ensure high purity, typically exceeding 98% arctomsci.combiocrick.compan.krakow.plmedchemexpress.com.
Sequential Purification: Often, a combination of chromatographic techniques is employed in sequence. For example, an initial separation via column chromatography might be followed by preparative HPLC to achieve the desired purity mdpi.com.
Purity Assessment: The purity of the isolated this compound is rigorously assessed using analytical techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity percentage of the final product, with values frequently reported as >98% or even higher (e.g., 98.90%) arctomsci.combiocrick.compan.krakow.plmedchemexpress.com.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are vital for confirming the chemical structure and identifying any residual impurities. NMR (¹H-NMR, ¹³C-NMR) and MS are standard tools for structural elucidation and purity verification biocrick.comcarlroth.com.
Quality Control: Manufacturers provide Certificates of Analysis (CoA) that detail the purity and identity of the compound, often including results from HPLC, MS, and NMR analyses biocrick.commedchemexpress.comcarlroth.com. Storage conditions, typically at -20°C or -80°C in a sealed, dry, and light-protected environment, are critical for maintaining the compound's integrity arctomsci.combiocrick.commedchemexpress.com.
Elucidation of Molecular Mechanisms of Action of Cimigenoside
Modulation of Cellular Signaling Pathways
Cimigenoside (B190805) exerts its effects by intervening in the complex cascade of events that define cellular signaling. Its primary recognized mechanism involves the regulation of the Notch signaling pathway, a highly conserved pathway in multicellular organisms that governs a wide array of cellular processes. nih.govnih.gov
The Notch signaling pathway is initiated by the interaction between a Notch receptor and its ligand on an adjacent cell. rndsystems.comresearchgate.net This interaction triggers a series of proteolytic cleavages of the receptor, ultimately leading to the release of the Notch Intracellular Domain (NICD). researchgate.netnih.gov The NICD then translocates to the nucleus and modulates the transcription of target genes. nih.govmdpi.com this compound has been shown to function as a novel inhibitor of this pathway, impacting several key components of this process. nih.gov
This compound has been identified as a novel inhibitor of γ-secretase. nih.gov The γ-secretase complex is an intramembrane protease responsible for the final cleavage of the Notch receptor, a critical step for the release of the active NICD. nih.govmdpi.com By inhibiting the activity of γ-secretase, this compound effectively blocks the downstream signaling cascade of the Notch pathway. nih.gov Molecular docking studies have further supported the potential binding of this compound to γ-secretase, providing a structural basis for its inhibitory action. nih.govresearchgate.net
The cleavage of the Notch receptor by γ-secretase results in the release of the Notch Intracellular Domain (NICD). nih.govmdpi.com The NICD is the active component of the signaling pathway that translocates to the nucleus to regulate gene expression. By inhibiting γ-secretase activity and the activation of its catalytic subunit PSEN-1, this compound consequently leads to a reduction in the levels of NICD. nih.gov This downregulation of NICD is a direct outcome of the upstream inhibition of the proteolytic machinery.
The activation of the Notch signaling pathway involves a sequence of proteolytic cleavages. nih.gov After initial processing in the Golgi apparatus, the Notch receptor is cleaved at the S2 site by an ADAM metalloprotease upon ligand binding. researchgate.netnih.gov This is followed by the intramembrane S3 cleavage by the γ-secretase complex. nih.gov this compound's inhibitory effect on γ-secretase and its catalytic subunit PSEN-1 directly interferes with the S3 cleavage of the Notch protein. nih.gov This disruption of the cleavage process prevents the liberation of the functional NICD, thereby halting the signal transduction. nih.govresearchgate.net
The Notch signaling pathway plays a crucial, context-dependent role in determining cell fate, including the balance between proliferation and differentiation. nih.govresearchgate.net Aberrant Notch signaling is often associated with uncontrolled cell proliferation and a block in differentiation, which are hallmarks of cancer. mdpi.comnih.gov By inhibiting the Notch signaling pathway, this compound has been shown to suppress the proliferation of human breast cancer cells. nih.gov This anti-proliferative effect is a direct consequence of the disruption of the Notch-mediated signals that would otherwise promote cell division. The modulation of this pathway by this compound highlights its potential to influence the fundamental cellular processes of differentiation and proliferation. nih.govpan.krakow.pl
Interactive Data Table: Research Findings on this compound's Mechanism
| Finding | Mechanism | Affected Component | Consequence | Reference |
| Inhibition of γ-Secretase | This compound acts as a novel inhibitor of the γ-secretase enzyme complex. | γ-Secretase | Blocks downstream Notch signaling. | nih.gov |
| Impact on PSEN-1 | Inhibits the activation of Presenilin-1, the catalytic subunit of γ-secretase. | Presenilin-1 (PSEN-1) | Suppresses the catalytic activity of the γ-secretase complex. | nih.govresearchgate.net |
| Regulation of NICD | Leads to reduced levels of the Notch Intracellular Domain. | Notch Intracellular Domain (NICD) | Prevents translocation to the nucleus and target gene transcription. | nih.gov |
| Influence on Notch Cleavage | Interferes with the S3 proteolytic cleavage of the Notch protein. | Notch Protein | Halts the liberation of the functional NICD. | nih.govresearchgate.net |
| Effect on Cell Processes | Suppresses the proliferation of cancer cells. | Cell Proliferation & Differentiation | Restores control over cell division and fate. | nih.gov |
Nuclear Factor-kappa B (NF-κB) Pathway Engagement
This compound has been shown to engage with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of cellular processes including inflammation, cell survival, proliferation, and invasion. pan.krakow.plnih.gov The interaction of this compound with this pathway is a key aspect of its molecular mechanism, particularly in the context of cancer cell biology.
Research demonstrates that this compound mechanistically suppresses the activation of the NF-κB signaling cascade. pan.krakow.pl In studies conducted on A549 lung cancer cells, treatment with this compound was found to inhibit the activation of NF-κB signaling in a dose-dependent manner. pan.krakow.pl This inhibitory effect is central to its ability to influence tumor cell behavior, as the sustained activation of NF-κB is associated with several aspects of oncogenesis, including the promotion of cancer-cell proliferation and metastasis. pan.krakow.plnih.gov By suppressing this pathway, this compound interrupts a key signaling route that cancer cells often exploit for growth and survival. pan.krakow.plmdpi.com
The NF-κB family of transcription factors includes the p65 subunit, which is critical for activating the expression of multiple genes involved in cell proliferation and the regulation of apoptosis. mdpi.comnih.gov The activity of this pathway is significantly influenced by the expression and modification of p65.
Scientific investigations using Western blot analysis have revealed that treating A549 lung cancer cells with this compound leads to a reduced expression of the p65 protein. pan.krakow.plresearchgate.netingentaconnect.com This decrease in the p65 subunit is a key indicator of the suppression of the NF-κB pathway, directly impacting its capacity to drive the transcription of target genes that promote cancer progression. pan.krakow.pl
The activity of NF-κB is tightly regulated by inhibitor of kappa B (IκB) proteins, with IκBα being a primary inhibitor. nih.gov IκBα binds to NF-κB dimers, such as the p65/p50 heterodimer, sequestering them in the cytoplasm and preventing their translocation to the nucleus to activate gene expression.
The modulation of the NF-κB pathway by this compound has direct consequences for fundamental cellular behaviors associated with cancer metastasis. pan.krakow.pl The suppression of NF-κB activation, achieved through the downregulation of p65 and upregulation of IκBα, is linked to the inhibition of cancer cell proliferation, migration, and invasion. pan.krakow.plresearchgate.net
Experimental findings support this link. For instance, wound healing and Transwell invasion assays demonstrated that this compound weakens the migration and invasive capacity of cancer cells in a dose-dependent manner. pan.krakow.plingentaconnect.com These results strongly suggest that the ability of this compound to restrain these metastatic processes is mediated by its suppression of the NF-κB pathway. pan.krakow.pl Therefore, this compound has been shown to have the potential to repress cell proliferation, migration, and invasion in lung cancer cells by negatively modulating the NF-κB pathway. pan.krakow.plresearchgate.netingentaconnect.com
Other Investigated Signaling Cascades
The Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling modules that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. thoracickey.commdpi.com This system comprises several distinct cascades, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase pathways. mdpi.comnih.gov These pathways are typically organized in a three-tiered kinase module (MAPKKK, MAPKK, MAPK) and are activated by diverse stimuli like growth factors and cellular stress. thoracickey.complos.org While some natural compounds have been shown to interact with and suppress the MAPK pathway to exert anti-inflammatory or anti-cancer effects, detailed research specifically documenting the direct interaction of this compound with the various components of the MAPK signaling cascades is not extensively available in the reviewed scientific literature. nih.govnih.gov
Data Tables
Table 1: Key Compounds and Proteins Mentioned
| Name | Type | Role in Discussed Pathways |
| This compound | Triterpenoid (B12794562) Compound | Modulator of the NF-κB pathway. |
| NF-κB | Protein Complex | Transcription factor regulating cell proliferation, migration, and invasion. |
| p65 | Protein Subunit | An activating subunit of the NF-κB complex. |
| IκBα | Inhibitory Protein | A key inhibitor that sequesters the NF-κB complex in the cytoplasm. |
Table 2: Summary of this compound's Effects on NF-κB Pathway Components in A549 Cells
| Target Protein | Effect of this compound Treatment | Consequence for NF-κB Pathway |
| p65 | Reduced Expression | Decreased availability of the active subunit, leading to pathway suppression. |
| IκBα | Increased Expression | Enhanced inhibition and cytoplasmic sequestration of NF-κB. |
STAT3 Signaling Pathway Studies
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a crucial cytoplasmic transcription factor involved in relaying signals from cytokines and growth factors to the nucleus. nih.gov Aberrant and constitutive activation of the STAT3 signaling pathway is a hallmark of a wide array of human cancers, including breast, lung, and various hematological malignancies. nih.govnih.gov This persistent activation drives oncogenesis by promoting cell proliferation, survival, angiogenesis, invasion, and metastasis while simultaneously inhibiting apoptosis (programmed cell death). nih.govtmc.edu Consequently, the STAT3 pathway is considered a significant target for the development of novel cancer therapies. nih.gov
Numerous natural compounds have been investigated for their ability to inhibit STAT3 signaling. For instance, the compound Minecoside has been shown to inhibit the constitutive activation of STAT3, block its nuclear translocation, and downregulate STAT3-mediated expression of proteins involved in apoptosis, angiogenesis, and cell cycle control, such as Bcl-2, VEGF, and cyclin D1. nih.gov This inhibition of the STAT3 pathway ultimately promoted caspase-dependent apoptosis in breast cancer cells. nih.govresearchgate.net
While this compound has demonstrated effects on processes regulated by STAT3, such as apoptosis and cell proliferation, direct studies explicitly detailing its interaction with the STAT3 signaling pathway are not yet prominent in the available scientific literature. pan.krakow.pl Given that aberrant STAT3 signaling is a critical driver in many cancers, investigating the potential of this compound to modulate this pathway could be a valuable area for future research to further elucidate its anti-cancer mechanisms.
Cellular and Subcellular Targets of this compound
This compound engages with multiple cellular and subcellular targets to exert its effects, primarily revolving around the fundamental processes of cell death, proliferation, and the development of tumor-supporting structures.
Induction of Apoptosis Mechanisms
Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or unwanted cells; its evasion is a key characteristic of cancer cells. mdpi.com The induction of apoptosis is therefore a primary goal of many anti-cancer therapies. mdpi.com
Research has demonstrated that this compound is a potent inducer of apoptosis. pan.krakow.pl In studies involving A549 human lung cancer cells, treatment with this compound led to a significant, dose-dependent increase in apoptotic cells. pan.krakow.pl This pro-apoptotic activity has also been observed in breast cancer cells, where this compound was found to inhibit proliferation and metastasis by inducing mitochondrial-mediated apoptosis. nih.gov The primary mechanism identified in lung cancer cells involves the negative modulation of the NF-κB pathway. pan.krakow.pl
Regulation of Pro-apoptotic and Anti-apoptotic Proteins (e.g., Bax/Bcl-2 Balance)
The commitment of a cell to the apoptotic pathway is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. nih.gov A key determinant of cell fate is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov
Studies have shown that this compound directly modulates this critical balance in favor of apoptosis. pan.krakow.pl In A549 lung cancer cells, treatment with this compound resulted in a marked downregulation of the anti-apoptotic protein Bcl-2. pan.krakow.pl Concurrently, the expression of the pro-apoptotic protein Bax was accelerated. pan.krakow.pl This shift in the Bax/Bcl-2 ratio disrupts the protective mechanisms of the cell and facilitates the progression of apoptosis. Furthermore, this compound treatment also increased the expression of key executioner proteins, caspase-9 and caspase-3, which are responsible for dismantling the cell during apoptosis. pan.krakow.pl
Table 1: Effect of this compound on Apoptosis-Related Proteins in A549 Lung Cancer Cells
| Protein | Function | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Decreased expression | pan.krakow.pl |
| Bax | Pro-apoptotic | Increased expression | pan.krakow.pl |
| Caspase-9 | Pro-apoptotic (Initiator) | Increased expression | pan.krakow.pl |
| Caspase-3 | Pro-apoptotic (Executioner) | Increased expression | pan.krakow.pl |
Influence on Mitochondrial Apoptosis Pathways
The mitochondrial, or intrinsic, pathway of apoptosis is a major route to programmed cell death. nih.gov This pathway is initiated by cellular stress and is heavily regulated by the Bcl-2 family of proteins. nih.gov The modulation of the Bax/Bcl-2 ratio by this compound strongly indicates the involvement of the mitochondrial pathway. pan.krakow.pl An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, such as cytochrome c. nih.gov
The activation of caspase-9, observed following this compound treatment, is a hallmark of the mitochondrial pathway, as it is activated upon the release of cytochrome c from the mitochondria. pan.krakow.pl Research on breast cancer cells further substantiates this mechanism, showing that this compound's inhibitory effects on proliferation are mediated through the suppression of the Notch signaling pathway, which in turn leads to mitochondrial apoptosis. nih.gov
Cell Cycle Modulation
The cell cycle is a fundamental process that governs the replication and division of cells. nih.gov Dysregulation of the cell cycle is a defining feature of cancer, leading to uncontrolled proliferation. mdpi.com Many therapeutic agents exert their anti-cancer effects by inducing cell cycle arrest, which prevents cancer cells from dividing and can ultimately lead to apoptosis. mdpi.comnih.gov Cell cycle arrest can occur at various checkpoints, with the G2/M phase being a common target for therapeutic intervention. nih.govnih.govfrontiersin.org For example, compounds like apigenin (B1666066) and diosgenin (B1670711) have been shown to cause G2/M arrest by inhibiting the activity of critical enzymes like p34(cdc2) kinase and reducing levels of proteins such as cyclin B1. nih.govnih.gov
Studies have confirmed that this compound effectively suppresses the proliferation of cancer cells in a time- and dose-dependent manner. pan.krakow.pl However, the specific molecular details of how this compound modulates cell cycle progression, such as inducing arrest at a particular phase (e.g., G1 or G2/M), have not been fully elucidated in the reviewed literature. While its anti-proliferative effects are clear, further investigation is required to identify the specific cyclin-dependent kinases (CDKs), cyclins, and checkpoint proteins that are targeted by this compound to halt cell division.
Table 2: Research Findings on Cell Cycle Modulation
| Compound | Effect | Mechanism | Cell Line | Reference |
|---|---|---|---|---|
| This compound | Suppressed cell proliferation | Specific mechanism not fully elucidated | A549 | pan.krakow.pl |
| Diosgenin | Induction of G2/M phase arrest | Modulation of Cdc25C-Cdc2-cyclin B pathway | MCF-7, Hs578T | nih.gov |
| Apigenin | Induction of G2/M phase arrest | Inhibition of p34(cdc2) kinase activity; reduced p34(cdc2) and cyclin B1 proteins | SW480, HT-29, Caco-2 | nih.gov |
| Cinobufagin | Induction of G2/M phase arrest | Decreased levels of CDK1 and cyclin B | A375 | frontiersin.org |
Impact on Angiogenesis Pathways
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. nih.govmdpi.com Tumors require a dedicated blood supply to receive oxygen and nutrients, and this process is often driven by signaling molecules, most notably the Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.gov The VEGF signaling pathway is a primary target for anti-angiogenic therapies, and numerous phytochemicals have been shown to inhibit angiogenesis by interfering with this pathway. mdpi.comnih.gov For example, some natural compounds can reduce the expression of VEGF or its receptors, thereby cutting off the tumor's blood supply. mdpi.commdpi.comresearchgate.net
While this compound has demonstrated anti-proliferative and pro-apoptotic effects, its direct impact on angiogenesis pathways has not been extensively documented in the available literature. pan.krakow.pl The inhibition of signaling pathways like STAT3 by other natural compounds has been linked to the downregulation of VEGF, suggesting potential indirect mechanisms that could be explored. nih.gov However, dedicated studies are needed to determine whether this compound directly inhibits VEGF expression, receptor activation, or other key steps in the angiogenic cascade.
Table 3: Research Findings on Anti-Angiogenesis Pathways
| Compound/Agent | Effect on Angiogenesis | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Not explicitly studied | Requires further investigation | N/A |
| Ginsenoside Rg3 | Inhibits VEGF-induced angiogenesis | Attenuates phosphorylation of VEGF and p38/ERK signaling | researchgate.net |
| Myricetin | Inhibits UVB-induced angiogenesis | Blocks expression of HIF-1α and decreases VEGF | mdpi.com |
| Luteolin | Reduces angiogenesis | Reduces phosphorylated VEGFR2 and diminishes VEGF secretion | mdpi.com |
| Dual mTORC1/2 Inhibitors | Reduce angiogenesis | Reduce VEGF production | nih.gov |
Mitigation of Oxidative Stress through Antioxidant Mechanisms
While direct mechanistic studies on this compound's role in mitigating oxidative stress are not extensively detailed in current literature, the broader family of compounds from its source, Cimicifuga, demonstrates notable antioxidant properties. researchgate.netnih.gov Extracts from Cimicifugae Rhizoma, the dried rhizome from which this compound is isolated, have been shown to possess antioxidant activities. nih.gov
Research on a related species, Cimicifuga racemosa, provides insight into potential mechanisms. An extract from this plant was found to protect neuronal cells from oxidative damage and a form of iron-dependent cell death known as ferroptosis. nih.gov The protective effects were attributed to a direct inhibition of complex I activity in mitochondria, the powerhouses of the cell. nih.gov This inhibition triggers a metabolic shift from oxidative phosphorylation towards glycolysis, a change regulated by the cMyc and HIF1α signaling molecules. nih.gov This metabolic reprogramming appears to enhance the cell's resilience to oxidative stress. nih.gov Furthermore, the extract protected the model organism C. elegans from the mitochondrial toxin paraquat, underscoring its in vivo antioxidant potential. nih.gov
Although these findings relate to a general extract from a related plant, they suggest a plausible mechanism by which triterpenoid glycosides like this compound could exert antioxidant effects—by modulating cellular energy metabolism and mitochondrial function to better withstand oxidative insults. However, studies that specifically investigate the effect of pure this compound on key antioxidant pathways, such as the Nrf2/HO-1 axis or the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are needed to fully elucidate its specific contributions to cellular antioxidant defenses.
Neurogenic Processes Modulation
The direct impact of this compound on the process of adult neurogenesis—the generation of new neurons from neural stem cells (NSCs)—is an emerging area of investigation. While specific studies on this compound's role in NSC proliferation and differentiation are limited, its known molecular interactions suggest a strong potential for modulation. The most significant evidence lies in this compound's established role as an inhibitor of the γ-secretase/Notch signaling pathway. nih.gov The Notch signaling pathway is a master regulator of NSC maintenance and differentiation in the adult brain. nih.govnih.gov It plays a pivotal role in maintaining the quiescent state of NSCs and controlling their fate, making its inhibition a critical event in the initiation of neurogenesis. nih.gov By inhibiting this pathway, this compound could theoretically influence the switch from NSC quiescence to activation and subsequent neuronal differentiation.
Furthermore, extracts from the Cimicifuga genus have demonstrated neuroprotective effects. An isopropanolic extract of Cimicifuga racemosa was shown to restore neuronal excitability in the hypothalamus of ovariectomized rats, suggesting it can compensate for functional deficits caused by hormonal changes. researchgate.net Studies also indicate that these extracts can influence cerebral monoamine metabolism, affecting serotonin (B10506) and norepinephrine (B1679862) systems in brain regions like the hippocampus and cortex, which are crucial for mood and cognition. nih.gov These neuroactive properties, combined with the compound's known interaction with the fundamental neurogenic Notch pathway, point toward a potential, though not yet fully explored, role for this compound in modulating the generation of new neurons.
Immunomodulatory Effects on Immune Cells and Responses
This compound has demonstrated significant immunomodulatory activity, primarily through its anti-inflammatory effects. These effects are linked to its ability to intervene in key signaling pathways that regulate the immune response. Research has shown that this compound can suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netpan.krakow.pl This was observed in A549 lung cancer cells, where treatment with this compound led to a decrease in the expression of the p65 subunit of NF-κB and a corresponding increase in its inhibitor, IκBα. researchgate.netpan.krakow.pl
The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for controlling the transcription of a wide array of pro-inflammatory genes. Its activation leads to the production of key cytokines that mediate inflammation, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov By inhibiting the NF-κB pathway, this compound effectively downregulates the signaling cascade required for the expression of these potent inflammatory mediators. This mechanism aligns with the broader anti-inflammatory properties reported for extracts of Cimicifuga dahurica. nih.govnih.gov This targeted suppression of a central inflammatory pathway highlights this compound's potential as a modulator of immune cell responses, capable of attenuating excessive inflammation.
Molecular Interactions with Enzymes and Proteins
Enzyme Inhibition Profiles
This compound has been identified as a novel and specific inhibitor of the enzyme γ-secretase. nih.gov This enzyme is a complex intramembrane protease composed of four protein subunits, with presenilin-1 (PSEN-1) serving as the catalytic core. pan.krakow.plcabidigitallibrary.org Research demonstrates that this compound mechanistically inhibits the activation of PSEN-1. nih.gov By targeting this catalytic subunit, this compound effectively blocks the proteolytic activity of the entire γ-secretase complex. nih.gov This inhibitory action prevents the cleavage of γ-secretase substrates, most notably the Notch receptor, which is a key aspect of its biological activity in cancer models. nih.gov
| Target Enzyme | Catalytic Subunit | Effect of this compound | Reference |
|---|---|---|---|
| γ-Secretase | Presenilin-1 (PSEN-1) | Inhibition of activation and proteolytic activity | nih.govcabidigitallibrary.org |
Protein Binding Analysis (e.g., Molecular Docking Studies)
The inhibitory effect of this compound on γ-secretase is further elucidated by protein binding analyses, specifically through computational molecular docking studies. nih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a protein or enzyme, such as γ-secretase). nih.gov
Studies have used molecular docking to predict the binding mode of this compound with the γ-secretase complex. nih.gov These simulations place this compound at or near the active site of the enzyme, interacting with key amino acid residues within the PSEN-1 catalytic subunit. The active site of γ-secretase is defined by two critical aspartate residues (Asp257 and Asp385) within PSEN-1, which are essential for its proteolytic function. pan.krakow.pl Docking analyses suggest that this compound positions itself to interfere with the function of this catalytic dyad, thereby preventing substrate cleavage. This computational prediction provides a structural basis for the observed biochemical inhibition of the enzyme.
| Target Protein | Analytical Method | Predicted Interaction | Reference |
|---|---|---|---|
| γ-Secretase (PSEN-1 subunit) | Molecular Docking | Binding at or near the active site, interfering with catalytic aspartate residues (e.g., Asp257, Asp385). | nih.govpan.krakow.pl |
Structure Activity Relationship Sar Studies of Cimigenoside and Its Derivatives
Elucidation of Active Structural Moieties
The biological activity of cimigenoside (B190805), a cycloartane (B1207475) triterpenoid (B12794562) glycoside, is intrinsically linked to its complex molecular architecture. Research into related compounds from Cimicifuga species has begun to shed light on the specific structural components, or moieties, that are essential for their cytotoxic effects.
The core of this compound's activity appears to reside in the cimigenol-type triterpenoid skeleton . However, specific substitutions on this skeleton can significantly modulate its potency. A key finding is the enhanced growth-inhibitory activity observed with the presence of an acetyl group at the C-25 position . For instance, 25-acetyl-7,8-didehydrocimigenol 3-O-β-d-xylopyranoside demonstrated a significantly lower IC50 value (the concentration required to inhibit the growth of 50% of cells) of 5 µM compared to its parent compound, 7,8-didehydrocimigenol (B3028043) 3-O-β-d-xylopyranoside, which had an IC50 of 12.1 µM. nih.gov This indicates that the C-25 acetyl group is a critical contributor to the molecule's cytotoxic potency.
The glycosidic moiety , specifically the sugar attached to the triterpenoid aglycone, is another vital component for biological activity. In this compound, this is a xylopyranoside sugar. The presence and nature of the sugar can influence the compound's solubility, transport, and interaction with cellular targets. korea.ac.krmdpi.com Studies on other glycosides have shown that both the type of sugar and its linkage to the aglycone can dramatically affect activity. nih.govrsc.org For d-xylopyranosides, the configuration of the anomeric carbon atom (the stereocenter created from the cyclization of the sugar) can lead to differences in biological activity, suggesting that the spatial arrangement of the sugar is important. nih.gov While direct studies on a series of this compound analogs with varied sugar moieties are limited, the consistently high activity of the glycoside forms of these triterpenoids underscores the importance of the sugar component. nih.gov
Synthesis and Evaluation of this compound Analogs
The synthesis of analogs of a natural product is a fundamental strategy in medicinal chemistry to explore SAR and to develop compounds with improved therapeutic properties. nih.govnih.gov This involves the chemical modification of the lead compound to produce a library of related molecules that can then be evaluated for their biological activity.
While the synthesis of various triterpenoid and glycoside analogs has been widely reported as a strategy to discover new therapeutic agents, nih.govnih.gov specific research detailing the synthesis and cytotoxic evaluation of a broad series of this compound analogs is not extensively available in the reviewed scientific literature. The general approach for creating such analogs would involve modifying key functional groups on both the triterpenoid skeleton and the sugar moiety. For example, altering the acetyl group at C-25, introducing different functional groups at other positions on the cycloartane core, or changing the sugar unit to other monosaccharides could all be explored.
The evaluation of these synthetic analogs would typically involve in vitro cytotoxicity assays against a panel of cancer cell lines. The data from such studies, usually presented as IC50 values, would be crucial for establishing a clear SAR and for identifying analogs with enhanced potency or selectivity. The lack of a readily available data table of synthetic this compound analogs and their corresponding activities highlights a potential area for future research to fully unlock the therapeutic potential of this class of molecules.
Comparative Analysis with Related Triterpenoid Glycosides (e.g., Actein)
To better understand the SAR of this compound, it is informative to compare its activity with that of structurally related triterpenoid glycosides, such as actein (B190517), which is also found in Cimicifuga species.
Actein shares the same cimigenol (B190795) aglycone as this compound but has a different sugar moiety. Despite these structural similarities, there can be notable differences in their biological activities. In a study evaluating the growth-inhibitory effects on human breast cancer cells, actein exhibited an IC50 of 8.4 µM. nih.gov This is comparable to the activity of cimigenol 3-O-β-d-xyloside, a close relative of this compound. nih.gov
The comparison with deoxyactein is also revealing. Deoxyactein has a structure very similar to actein but shows significantly less biological activity. This emphasizes that even minor stereochemical changes or the presence or absence of a single hydroxyl group can have a profound impact on the molecule's ability to interact with its biological target.
The following table provides a comparative view of the cytotoxic activities of cimigenol derivatives and actein.
| Compound Name | IC50 (µM) | Cell Line | Reference |
| 7,8-didehydrocimigenol 3-O-β-d-xylopyranoside | 12.1 | MDA-MB-453 | nih.gov |
| 25-acetyl-7,8-didehydrocimigenol 3-O-β-d-xylopyranoside | 5.0 | MDA-MB-453 | nih.gov |
| Actein | 8.4 | MDA-MB-453 | nih.gov |
This comparative data reinforces the idea that specific structural features are critical for the cytotoxic effects of this class of triterpenoid glycosides. The cycloartane skeleton provides the necessary scaffold, but the specific substitutions and the nature of the glycosidic linkage fine-tune the biological activity.
Preclinical Research on Cimigenoside Bioactivity
In Vitro Experimental Models and Assays
Preclinical research into the bioactivity of cimigenoside (B190805) has utilized a variety of in vitro experimental models and assays to elucidate its potential therapeutic effects at a cellular level. These laboratory-based studies are fundamental in understanding the compound's mechanisms of action before any consideration for further research. Investigations have primarily focused on its impact on cancer cells, employing a range of standardized biological assays to measure effects on cell health, growth, movement, and programmed cell death. The following sections detail the findings from these specific experimental approaches.
Cell Line-Based Proliferation Assays (e.g., MTT, cell viability)
The effect of this compound on the proliferation and viability of cancer cells has been a key area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
In studies involving the human lung adenocarcinoma cell line, A549, this compound demonstrated a significant ability to suppress cell viability. pan.krakow.pl The inhibitory effect was found to be both time- and dose-dependent. A549 cells were exposed to varying concentrations of this compound (1, 2, and 5 µmol/L) over different time points (24, 48, and 72 hours). pan.krakow.pl The results consistently showed that as the concentration of this compound and the duration of exposure increased, the viability of the A549 cells decreased. pan.krakow.pl
Research has also reported that this compound has inhibitory effects on the proliferation of breast cancer cells. pan.krakow.pl
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
| Concentration (µmol/L) | Incubation Time (hours) | Observed Effect on Cell Viability |
|---|---|---|
| 1, 2, 5 | 24 | Dose-dependent suppression |
| 1, 2, 5 | 48 | Dose-dependent suppression |
| 1, 2, 5 | 72 | Dose-dependent suppression |
This table summarizes findings indicating that this compound suppresses A549 cell viability in a time- and dose-dependent manner as observed in MTT assays. pan.krakow.pl
Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)
The potential of this compound to inhibit cancer cell motility has been evaluated using wound healing and Transwell invasion assays. The wound healing assay assesses the two-dimensional movement of cells, while the Transwell assay measures the ability of cells to migrate through a porous membrane, often coated with an extracellular matrix like Matrigel, to assess invasion.
In studies on A549 lung cancer cells, this compound was shown to impair both migration and invasion. pan.krakow.pl The wound healing assay revealed that with increasing concentrations of the compound, the rate at which A549 cells could migrate and close the "wound" or gap was weakened. pan.krakow.pl Similarly, the Transwell invasion assay showed that this compound treatment resulted in fewer cells invading through the Matrigel-coated membrane in a dose-dependent fashion. pan.krakow.pl These findings suggest that this compound can diminish the migratory and invasive capabilities of these cancer cells. pan.krakow.pl
Table 2: Effect of this compound on A549 Cell Migration and Invasion
| Assay Type | Cell Line | This compound Concentration | Outcome |
|---|---|---|---|
| Wound Healing Assay | A549 | Dose-dependent | Weakened migration capacity pan.krakow.pl |
| Transwell Invasion Assay | A549 | Dose-dependent | Reduced number of invading cells pan.krakow.pl |
This table outlines the inhibitory effects of this compound on the migration and invasion of A549 lung cancer cells. pan.krakow.pl
Apoptosis Induction Assays (e.g., Flow Cytometry for cell death)
The ability of this compound to induce programmed cell death, or apoptosis, is a critical aspect of its anticancer potential. Flow cytometry, often combined with staining agents like Annexin V and propidium (B1200493) iodide (PI), is a common technique to quantify apoptotic cells.
In vitro studies on A549 lung cancer cells have demonstrated that this compound effectively promotes apoptosis. pan.krakow.pl When A549 cells were treated with different concentrations of this compound for 48 hours, flow cytometry analysis showed a dose-dependent increase in the rate of apoptosis. pan.krakow.pl Further investigation into the molecular mechanism revealed that this compound treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic proteins Bax, caspase-3, and caspase-9. pan.krakow.pl This shift in the balance of apoptosis-related proteins supports the observation that this compound induces apoptosis in these cells. pan.krakow.pl This pro-apoptotic effect has also been noted in studies on breast cancer cells. pan.krakow.pl
Table 3: Apoptotic Effects of this compound on A549 Cells
| Assay/Analysis | Observation | Implication |
|---|---|---|
| Flow Cytometry | Dose-dependent increase in apoptosis rate. pan.krakow.pl | Induction of programmed cell death. |
| Western Blot | Decreased expression of Bcl-2. pan.krakow.pl | Downregulation of anti-apoptotic factors. |
| Western Blot | Increased expression of Bax, caspase-3, caspase-9. pan.krakow.pl | Upregulation of pro-apoptotic factors. |
This table summarizes the findings from apoptosis assays, showing this compound's ability to induce programmed cell death in A549 lung cancer cells through the modulation of key regulatory proteins. pan.krakow.pl
Inflammation Response Assays (e.g., Cytokine/Chemokine Production)
Assays measuring the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines are used to evaluate the anti-inflammatory potential of a compound. Based on the available scientific literature, specific studies evaluating the direct effect of this compound on cytokine and chemokine production in inflammation-focused in vitro assays have not been identified. Research has primarily centered on its anticancer activities.
Neuroprotection Assays (e.g., Amyloid Beta Plaque Inhibition)
Neuroprotection assays are designed to assess a compound's ability to protect nerve cells from damage or degeneration. A key assay in Alzheimer's disease research is the Thioflavin T (ThT) assay, which measures the aggregation of amyloid-beta (Aβ) peptides into plaques, a hallmark of the disease. researchgate.netanaspec.com While research has shown that this compound can inhibit γ-secretase, an enzyme involved in the production of amyloid-beta peptides, this finding was in the context of breast cancer cell research and the Notch signaling pathway. Current time information in Tazewell County, US. There is currently a lack of specific published studies using assays like the Thioflavin T test to directly evaluate the effect of this compound on the inhibition of amyloid beta plaque formation for neuroprotective purposes.
Specific Cell Line Investigations (e.g., Breast Cancer Cells, Lung Cancer Cells, Keratinocytes)
The bioactivity of this compound has been investigated in specific human cell lines to understand its effects in different cellular contexts.
Breast Cancer Cells: this compound has been studied for its effects on breast cancer cells, such as the MCF-7 line. pan.krakow.pl Research indicates it has a significant inhibitory effect on the proliferation and metastasis of these cells. Current time information in Tazewell County, US. The mechanism of action is reported to be through the suppression of the Notch signaling pathway by inhibiting γ-secretase, which in turn mediates mitochondrial apoptosis. Current time information in Tazewell County, US.
Lung Cancer Cells: The A549 human lung adenocarcinoma cell line has been a primary model for investigating this compound's effects. pan.krakow.plresearchgate.net As detailed in the sections above, this compound has been shown to suppress proliferation, inhibit migration and invasion, and induce apoptosis in A549 cells. pan.krakow.pl These antitumor effects are linked to the inhibition of the NF-κB signaling pathway. pan.krakow.pl
Keratinocytes: Keratinocytes, such as the HaCaT cell line, are the primary type of cell found in the epidermis, the outermost layer of the skin. They are often used in in vitro models to study skin biology, including proliferation and inflammation. nih.govresearchgate.net To date, specific research detailing the effects of this compound on keratinocyte proliferation or other functions is not available in the published scientific literature.
: In Vivo Animal Models and Efficacy Studies
The preclinical evaluation of this compound's therapeutic potential has been explored in various in vivo animal models. These studies provide crucial insights into the compound's efficacy and mechanisms of action in a living system, covering areas from oncology to inflammatory conditions.
Xenograft Tumor Models in Immunodeficient Mice
In vivo research using xenograft models, where human cancer cells are implanted into immunodeficient mice, has provided evidence for the antitumor potential of this compound. These models are fundamental in preclinical cancer research for assessing the efficacy of novel treatments in a biological system.
A study investigating the effects of this compound on breast cancer utilized a xenograft model with BALB/c nude mice. The research demonstrated that this compound functions as a novel γ-secretase inhibitor, suppressing the proliferation and metastasis of human breast cancer cells. This inhibition is mediated through the γ-secretase/Notch signaling pathway, which leads to mitochondrial apoptosis and a reduction in epithelial-mesenchymal transition (EMT). These findings from the in vivo model support the potential of this compound as a targeted drug for breast cancer treatment.
While in vitro studies have suggested that this compound could have therapeutic potential for lung cancer by repressing cell proliferation, migration, and invasion of A549 lung cancer cells, these effects have yet to be confirmed in in vivo animal models. Similarly, research on aqueous extracts of Cimicifuga dahurica, the plant from which this compound is often isolated, has shown antitumor activity in in vivo models of multiple myeloma by reprogramming macrophage polarization. However, this study used a whole plant extract rather than the isolated this compound compound.
Table 1: Summary of this compound Research in Xenograft Tumor Models
| Cancer Type | Animal Model | Key Findings | Mechanism of Action | Citation |
|---|
Models of Airway Inflammation
Currently, there is a lack of published in vivo studies specifically investigating the efficacy of isolated this compound in animal models of airway inflammation, such as asthma or chronic obstructive pulmonary disease (COPD). While various compounds have been tested in murine models of allergic airway inflammation induced by agents like ovalbumin (Ova) or house dust mite (HDM) extracts, this compound has not been the subject of these investigations. Research in this area has focused on other natural compounds, such as geniposide (B1671433) and compound K, which have been shown to inhibit airway inflammation and hyperresponsiveness in mouse models. Although extracts of Cimicifuga dahurica have been analyzed for their anti-inflammatory constituents, and various triterpenoids from the plant have shown potential in vitro, specific in vivo efficacy studies for this compound in respiratory inflammation are needed to determine its therapeutic potential.
Models of Inflammatory Skin Conditions
Research into the effects of this compound on inflammatory skin conditions has been conducted using a mixture of natural compounds. A study investigated the therapeutic effects of a natural compound mixture (designated PSM), which included this compound along with emodin, genipin, chlorogenic acid, and ginsenoside Rb1. This mixture was evaluated for its potential to treat psoriasis-like skin lesions.
The study found that the PSM mixture effectively ameliorated psoriasis-like symptoms by suppressing both inflammation and the proliferation of keratinocytes. In vitro experiments using HaCaT keratinocyte cells showed that the mixture inhibited the production of various chemokines and suppressed key signaling pathways involved in psoriasis, including ERK1/2, p38, STAT3, and Akt/mTOR. These findings suggest that a formula containing this compound may have therapeutic potential for treating psoriatic lesions, although the specific contribution of this compound alone in an in vivo context remains to be elucidated.
Models of Liver Injury and Regeneration
In vivo animal studies focusing on the therapeutic efficacy of isolated this compound in models of liver injury and regeneration have not been reported. However, research has been conducted on extracts from Cimicifuga species, which has primarily highlighted concerns regarding potential hepatotoxicity.
Studies involving the oral administration of ethanolic Cimicifuga racemosa extract to rats revealed potential liver toxicity. In one study, rats treated with the extract developed microvesicular steatosis. Another investigation into the sub-chronic toxicity of extracts from the fibrous roots of Cimicifuga dahurica in rats reported a significant increase in the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Histological examination of the liver tissue in these rats showed large areas of granular and ballooning degeneration. These results suggest that long-term use of certain Cimicifuga extracts carries a risk of liver damage. It is important to note these studies were conducted on whole plant extracts and not the purified this compound compound.
Table 2: Summary of In Vivo Research on Cimicifuga Extracts and Liver Effects
| Plant Source | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Cimicifuga racemosa | Rats | Microvesicular steatosis. |
Models of Cardiovascular Stress
There is currently no direct in vivo evidence from animal models of cardiovascular stress specifically evaluating the effects of the isolated compound this compound. Research in this field often utilizes models of cardiac hypertrophy induced by agents like isoproterenol (B85558) or models of metabolic syndrome to test therapeutic interventions. While studies have been conducted on various natural products, specific data on this compound is absent.
However, one study investigated the metabolic effects of a Cimicifuga racemosa extract, Ze 450, in an in vivo model of obesity using ob/ob mice. The findings indicated that the extract had antidiabetic effects, which are relevant to cardiovascular health. This research linked the observed metabolic regulation to the activation of AMP-activated protein kinase (AMPK). While this points to a potential mechanism for cardiovascular benefits from Cimicifuga extracts, it does not constitute a direct study on this compound in a model of cardiovascular stress.
Neurodegenerative Disease Models
Specific in vivo studies on the effects of isolated this compound in animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease are not available in current scientific literature. However, research on extracts from Cimicifuga racemosa suggests potential neuroprotective activity.
An in vivo study in rats investigated whether an isopropanolic extract of *Cim
Analysis of Cellular Infiltration and Inflammatory Markers in Tissues
Preclinical research into the bioactivity of this compound has explored its potential to modulate inflammatory responses at the tissue level. A key aspect of this investigation involves the analysis of cellular infiltration and the expression of various inflammatory markers in response to inflammatory stimuli. These studies are crucial for understanding the mechanisms through which this compound may exert its anti-inflammatory effects.
Inflammation is a complex biological response characterized by the recruitment of immune cells, such as neutrophils and macrophages, to the site of injury or infection. These infiltrating cells release a variety of signaling molecules, including cytokines and chemokines, which orchestrate the inflammatory cascade. Additionally, enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are upregulated, leading to the production of pro-inflammatory mediators.
While the genus Cimicifuga, a source of this compound, has been utilized in traditional medicine for its anti-inflammatory properties, and its triterpenoid (B12794562) glycosides are considered principal active metabolites, specific preclinical data detailing the effects of isolated this compound on cellular infiltration and a broad panel of inflammatory markers in tissues are not extensively available in the current scientific literature. researchgate.net Research on related compounds and the broader plant genus provides a foundational context for its potential mechanisms. For instance, studies on Cimicifuga taiwanensis have indicated inhibitory effects on nitric oxide production in macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov
Detailed Research Findings
Detailed in vivo preclinical studies focusing specifically on this compound's impact on the infiltration of immune cells into inflamed tissues and the subsequent changes in local inflammatory marker concentrations remain limited. Typically, such investigations would involve animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced lung injury. In these models, researchers would quantify the number of infiltrating neutrophils, macrophages, and other immune cells in tissue samples. Furthermore, the tissue levels of key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the activity of enzymes like myeloperoxidase (MPO), a marker of neutrophil infiltration, would be measured.
Despite the absence of specific data for this compound, the general anti-inflammatory activity of triterpenoid glycosides from Cimicifuga species suggests a potential for this compound to modulate these pathways. researchgate.net However, without direct experimental evidence, any such effects remain speculative.
Data on Cellular Infiltration and Inflammatory Markers
The following table summarizes the typical parameters analyzed in preclinical inflammatory models. It is important to note that specific data for this compound's effect on these parameters in tissue is not currently available in the reviewed scientific literature.
Interactive Data Table: Analysis of Cellular Infiltration and Inflammatory Markers in Preclinical Models of Inflammation (General Parameters)
| Parameter | Description | Typical Method of Analysis | Reported Effects of this compound in Tissue (Data Not Available) |
| Cellular Infiltration | |||
| Neutrophil Infiltration | Quantification of neutrophil presence in inflamed tissue. | Histology (H&E staining), Myeloperoxidase (MPO) assay | Data Not Available |
| Macrophage Infiltration | Quantification of macrophage presence in inflamed tissue. | Immunohistochemistry (e.g., F4/80, CD68 staining) | Data Not Available |
| Inflammatory Markers | |||
| Myeloperoxidase (MPO) | An enzyme abundant in neutrophils, used as an indirect measure of their infiltration. nih.govnih.gov | MPO activity assay, ELISA | Data Not Available |
| Tumor Necrosis Factor-alpha (TNF-α) | A key pro-inflammatory cytokine involved in systemic inflammation. nih.gov | ELISA, qRT-PCR, Immunohistochemistry | Data Not Available |
| Interleukin-1beta (IL-1β) | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. nih.gov | ELISA, qRT-PCR, Immunohistochemistry | Data Not Available |
| Interleukin-6 (IL-6) | A pleiotropic cytokine with both pro- and anti-inflammatory roles. nih.govnih.gov | ELISA, qRT-PCR, Immunohistochemistry | Data Not Available |
| Cyclooxygenase-2 (COX-2) | An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. | Western Blot, Immunohistochemistry, qRT-PCR | Data Not Available |
| Inducible Nitric Oxide Synthase (iNOS) | An enzyme that produces nitric oxide, a key mediator in inflammation. nih.gov | Western Blot, Immunohistochemistry, qRT-PCR | Data Not Available |
Advanced Analytical and Omics Methodologies in Cimigenoside Research
Chromatographic and Spectrometric Characterization Methods
Chromatographic and spectrometric techniques are fundamental for identifying, quantifying, and characterizing chemical compounds like Cimigenoside (B190805). They allow for the separation of complex mixtures and the precise determination of molecular identity and quantity.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS)
UPLC-Q-TOF/MS is a powerful hyphenated technique that combines the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) with the high-resolution mass analysis capabilities of Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. This combination is invaluable for identifying and characterizing compounds in complex biological or natural product extracts.
Research has utilized UPLC-Q-TOF/MS for the systematic chemical profiling of plant extracts containing this compound, such as Cimicifuga heracleifolia researchgate.net. In such studies, UPLC-Q-TOF/MS analysis has enabled the identification or tentative characterization of numerous compounds, including triterpenoids and other classes, by analyzing their fragmentation patterns and accurate mass-to-charge ratios (m/z) researchgate.netlcms.cznih.govfrontiersin.org. The technique allows for the determination of molecular formulas and the elucidation of structural features through detailed fragmentation analysis, which is crucial for confirming the presence and structure of this compound within complex matrices researchgate.netlcms.cznih.govmdpi.com.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for the separation, identification, and quantification of compounds. It is essential for assessing the purity of isolated compounds and for determining their concentrations in various samples.
HPLC is routinely used for the quality control and purity assessment of this compound medchemexpress.comtorontech.com. For instance, a purity of 98.90% for this compound has been reported using HPLC medchemexpress.com. HPLC methods are optimized for the separation and quantification of active pharmaceutical ingredients and natural products, providing reliable data on compound concentration and purity researchgate.netembrapa.br. This technique is also utilized in conjunction with mass spectrometry (e.g., LC-MS/MS) to analyze metabolic profiles and identify xenobiotics, including those related to compounds like this compound found in traditional medicine prescriptions dntb.gov.uamdpi.comsci-hub.se.
Molecular Biology Techniques
Molecular biology techniques are crucial for understanding the biological mechanisms of action of this compound, particularly its effects on gene and protein expression.
Western Blotting for Protein Expression Analysis
Western blotting is a fundamental technique used to detect specific proteins in a sample and to assess changes in their expression levels. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and detecting them with specific antibodies.
Studies investigating the anti-cancer effects of this compound have employed Western blotting to analyze changes in protein expression. For example, this compound treatment in A549 lung cancer cells led to a reduced expression of p65 and an increased expression of IκBα at the protein level, indicating an inhibition of the NF-κB signaling pathway pan.krakow.plresearchgate.net. Furthermore, this compound has been shown to decrease the expression of anti-apoptotic protein Bcl-2 and increase the expression of pro-apoptotic proteins Bax, caspase-3, and caspase-9 pan.krakow.pl. These findings provide direct evidence of this compound's impact on key proteins involved in cell survival and apoptosis. Western blotting is also used to normalize protein expression data using housekeeping proteins like GAPDH or β-actin to ensure accurate relative quantification pan.krakow.plbio-rad.comthermofisher.comnih.gov.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a sensitive method for quantifying specific DNA or RNA sequences. It is widely used to measure gene expression levels by determining the abundance of messenger RNA (mRNA) transcripts.
qPCR is employed to investigate how this compound influences gene expression. While specific studies detailing this compound's direct impact on gene expression via qPCR were not explicitly detailed in the provided search results, the technique is a standard tool for this purpose sens.orgmerckmillipore.comwikipedia.orgthermofisher.comnih.gov. In general, qPCR allows researchers to measure fold changes in mRNA levels of target genes relative to reference genes, providing insights into the molecular pathways affected by a compound sens.orgmerckmillipore.com. For instance, in studies examining the effects of related compounds or extracts containing this compound, qPCR is used to quantify inflammatory cytokines and chemokines, such as CXCL2 and CXCL10, and to assess the expression of genes like P-selectin and VCAM1 researchgate.net.
Systems Biology Approaches: Omics Technologies
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic, systems-level understanding of biological processes by analyzing large sets of biological molecules simultaneously mdpi.comf1000research.combiobide.comnih.govhumanspecificresearch.org. These approaches are crucial for deciphering complex biological mechanisms and identifying potential therapeutic targets.
While specific omics studies directly focused on this compound were not extensively detailed in the provided search results, the application of these technologies in natural product research is well-established. Transcriptomics, for example, can reveal global changes in gene expression patterns induced by this compound, offering insights into its cellular targets and pathways f1000research.combiobide.com. Proteomics can identify changes in protein abundance and post-translational modifications, providing a functional readout of cellular responses to this compound f1000research.combiobide.comsygnaturediscovery.commdpi.comnih.gov. Metabolomics can profile the small molecule metabolites affected by this compound, shedding light on its impact on metabolic pathways mdpi.comf1000research.combiobide.com. The integration of data from multiple omics platforms (multi-omics) allows for a more comprehensive understanding of the complex molecular networks influenced by this compound, facilitating the identification of key regulatory nodes and potential therapeutic strategies mdpi.comf1000research.comnih.gov.
Proteomics in this compound-Treated Systems
Proteomics, the large-scale study of proteins, is crucial for understanding the functional consequences of this compound's interaction with cellular machinery. By analyzing protein expression levels, post-translational modifications, and protein-protein interactions, researchers can identify key molecular players and pathways influenced by this compound.
Specific studies have employed Western blot assays, a targeted proteomics technique, to investigate the impact of this compound on protein expression in cancer cells. For instance, research on A549 lung cancer cells treated with this compound revealed significant alterations in proteins associated with the NF-κB signaling pathway and apoptosis pan.krakow.plingentaconnect.comresearchgate.netdntb.gov.ua. This compound treatment led to a dose-dependent decrease in the expression of p65, a key component of the NF-κB complex, while simultaneously increasing the expression of IκBα, an inhibitor of NF-κB activation pan.krakow.plingentaconnect.comresearchgate.netdntb.gov.ua. Furthermore, this compound was observed to modulate apoptosis-related proteins by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic proteins Bax, caspase-3, and caspase-9 pan.krakow.pldntb.gov.ua. These findings suggest that this compound may exert its anti-cancer effects, in part, by inhibiting the NF-κB pathway and promoting programmed cell death pan.krakow.plingentaconnect.comresearchgate.netdntb.gov.ua.
Beyond targeted approaches like Western blotting, advanced mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), and Surface-Enhanced Laser Desorption/Ionization Time-of-Flight (SELDI-TOF) are widely used in cancer proteomics to identify and quantify a broad spectrum of proteins mdpi.comfrontiersin.orgresearchgate.netmdpi.com. While specific large-scale proteomic studies on this compound are less prevalent in the reviewed literature, these methodologies offer the potential to uncover novel protein targets and pathways affected by the compound.
Table 1: Impact of this compound on Protein Expression in A549 Lung Cancer Cells
| Protein | Observed Change in Expression | Associated Pathway/Function | Citation(s) |
| p65 | Decreased | NF-κB signaling | pan.krakow.plingentaconnect.comresearchgate.netdntb.gov.ua |
| IκBα | Increased | NF-κB signaling | pan.krakow.plingentaconnect.comresearchgate.netdntb.gov.ua |
| Bcl-2 | Decreased | Apoptosis (anti-apoptotic) | pan.krakow.pldntb.gov.ua |
| Bax | Increased | Apoptosis (pro-apoptotic) | pan.krakow.pldntb.gov.ua |
| Caspase-3 | Increased | Apoptosis (executioner) | pan.krakow.pldntb.gov.ua |
| Caspase-9 | Increased | Apoptosis (initiator) | pan.krakow.pldntb.gov.ua |
Metabolomics Profiling in this compound Research
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system, providing insights into cellular metabolic state and biochemical processes. In the context of this compound research, metabolomics can help identify how the compound influences metabolic pathways, energy production, and the synthesis of cellular building blocks.
Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are instrumental in metabolomic profiling acs.orgdntb.gov.uamdpi.comnih.govresearchgate.net. While direct metabolomic profiling studies specifically detailing this compound's effects on cellular metabolism were not extensively detailed in the reviewed literature, LC-MS/MS has been utilized for the analysis of this compound in biological fluids, such as plasma, for pharmacokinetic assessments dntb.gov.ua. Studies on related natural compounds and their metabolic pathways highlight the potential of metabolomics to reveal this compound's impact on key metabolic routes relevant to its therapeutic effects acs.orgresearchgate.netmdpi.comoncology-central.comnih.gov.
Genomics and Transcriptomics Investigations
Genomics and transcriptomics offer a view into the genetic blueprint and the dynamic landscape of gene expression, respectively. Transcriptomics, in particular, analyzes the RNA transcripts present in a cell or tissue, revealing which genes are actively being transcribed and at what levels. This can illuminate how this compound influences cellular functions by altering gene expression patterns.
Techniques like RNA sequencing (RNA-seq) and microarray analysis are standard for transcriptomic studies nih.govfrontiersin.orgnih.govaging-us.comfrontiersin.orgfrontiersin.orgmdpi.com. These methods allow for the identification of differentially expressed genes (DEGs) between treated and untreated samples, providing insights into the molecular pathways modulated by this compound. Although specific transcriptomic analyses focused solely on this compound were limited in the reviewed search results, studies involving natural compound mixtures that include this compound have indicated altered gene expression patterns researchgate.net. Broader research in cancer indicates that transcriptomic profiling can identify novel therapeutic targets and molecular signatures associated with disease progression and treatment response nih.govnih.govfrontiersin.orgmdpi.com.
Integrated Multi-Omics Analyses
Integrated multi-omics analyses combine data from different molecular layers—genomics, transcriptomics, proteomics, and metabolomics—to provide a more holistic and comprehensive understanding of complex biological processes and the mechanisms of action of compounds like this compound mdpi.comaging-us.comnih.govnih.govfrontiersin.orgmdpi.com. By integrating these diverse datasets, researchers can identify emergent patterns, uncover intricate regulatory networks, and discover novel biomarkers and therapeutic targets that might be missed by single-omics approaches mdpi.comnih.govaging-us.comnih.govfrontiersin.org.
While specific studies detailing the integrated multi-omics profiling of this compound were not found in the provided search results, this approach is increasingly recognized as a powerful tool in drug discovery and disease research. Such integrated analyses can elucidate how this compound affects gene expression, protein function, and metabolic pathways simultaneously, offering a deeper mechanistic insight into its therapeutic potential.
Combination and Synergistic Research with Cimigenoside
Mechanisms of Enhanced Therapeutic Efficacy in Co-administration Studies
Research has indicated that combining Cimigenoside (B190805) within a mixture of natural compounds can lead to synergistic effects that surpass the efficacy of individual components. In a study investigating a natural compound mixture (PSM) containing this compound, emodin, genipin, chlorogenic acid, and ginsenoside Rb1 for psoriasis treatment, the PSM demonstrated enhanced inhibitory effects on pro-inflammatory mediators compared to single compounds semanticscholar.orgnih.gov. Specifically, the PSM exhibited synergistic inhibitory effects on CXCL8 production in M5-stimulated HaCaT cells nih.gov.
The mechanisms underlying this enhanced efficacy involve the modulation of key signaling pathways. The PSM was found to suppress the phosphorylation of ERK1/2, p38, and STAT3 signaling pathways in M5-stimulated HaCaT cells, contributing to its anti-inflammatory action nih.gov. Furthermore, in IL-22-stimulated HaCaT cells, the PSM reduced proliferation rates and the expression of keratinocyte markers (K16 and K17) by inhibiting the Akt/mTOR signaling pathway nih.gov. These findings suggest that the combined action of this compound and other constituents in the mixture targets multiple pathways simultaneously, leading to a more potent therapeutic outcome than individual agents alone semanticscholar.orgnih.gov.
In the context of cancer research, this compound has been shown to inhibit the proliferation, migration, and invasion of A549 lung cancer cells by suppressing the NF-κB pathway researchgate.netingentaconnect.com. It was observed that this compound reduced the expression of p65 and increased the expression of IκBα at the protein level, thereby inhibiting NF-κB signaling and inducing apoptosis researchgate.netingentaconnect.com. While direct co-administration studies with other specific agents for cancer are still emerging, the principle of targeting multiple pathways (e.g., NF-κB, Akt/mTOR, MAPK/ERK) with combinations of natural products and synthetic drugs is a well-established strategy for enhancing anti-cancer efficacy mdpi.comfrontiersin.orgmdpi.com.
Interaction with Other Natural Products and Synthetic Compounds
In breast cancer research, this compound has been identified as a novel γ-secretase inhibitor that suppresses the Notch signaling pathway, thereby inhibiting proliferation and metastasis nih.gov. This mechanism suggests potential for combination therapies with agents that also target or are modulated by the Notch pathway. For instance, other natural products like curcumin (B1669340) have shown synergistic effects with chemotherapeutic drugs by inhibiting pathways such as NF-κB and activating apoptosis mdpi.commdpi.com. While direct studies combining this compound with specific synthetic compounds are limited in the provided search results, its role as a pathway modulator (e.g., γ-secretase inhibitor, NF-κB inhibitor) implies potential for synergistic interactions with synthetic drugs targeting similar or complementary pathways. The broader field of natural product research demonstrates that combinations with synthetic agents can enhance drug sensitivity and reduce resistance mdpi.comfrontiersin.orgyoutube.commdpi.comdovepress.com.
Molecular Basis of Combination Therapy
The molecular basis for combination therapy involving this compound often revolves around its ability to modulate critical signaling pathways involved in disease progression. For psoriasis, this compound, as part of the PSM, contributes to the suppression of inflammatory cascades by inhibiting key signaling pathways such as ERK1/2, p38, and STAT3, as well as the Akt/mTOR pathway, which are implicated in keratinocyte proliferation and inflammation nih.gov.
In cancer, this compound's mechanism of action is linked to the inhibition of the NF-κB pathway, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis researchgate.netingentaconnect.com. This is achieved by downregulating the p65 subunit and upregulating IκBα, thereby blocking NF-κB activation researchgate.netingentaconnect.com. Additionally, this compound acts as a γ-secretase inhibitor, impacting the Notch signaling pathway, which is crucial in breast cancer development. It inhibits the activation of PSEN-1 and the cleavage of Notch protein, leading to mitochondrial apoptosis and suppression of epithelial-mesenchymal transition (EMT) nih.gov.
The synergistic effects observed in combination therapies often stem from the simultaneous targeting of multiple molecular nodes or pathways. For example, targeting both PI3K/AKT/mTOR and MAPK/ERK pathways with compounds like CK-3 (though not this compound directly) has shown superior effects in hepatocellular carcinoma compared to single-pathway inhibition, potentially by overcoming feedback mechanisms dntb.gov.ua. The general principle in combination therapy is to exploit the interconnectedness of cellular signaling networks. By inhibiting pathways like NF-κB, Notch, or affecting cell cycle regulators, this compound can complement the actions of other agents that target similar or different aspects of disease pathology, thereby providing a more robust therapeutic outcome mdpi.commdpi.com.
Future Research Directions and Translational Perspectives for Cimigenoside
Exploration of Undocumented Synthetic Routes for Cimigenoside (B190805)
The current supply of this compound relies predominantly on extraction and purification from its natural source, the rhizomes of plants like Actaea racemosa (black cohosh). This dependency on natural sources presents challenges related to sustainability, batch-to-batch consistency, and scalability. While total synthesis of complex triterpenoids is a formidable challenge, future research should prioritize the exploration of novel and efficient synthetic or semi-synthetic routes.
Key research objectives should include:
Development of a Total Synthesis Pathway: A complete chemical synthesis has not been extensively documented. Future work could focus on developing a de novo pathway, which would provide ultimate control over production and enable the synthesis of analogues not accessible through derivatization of the natural product.
Establishment of Semi-Synthetic Strategies: A more immediate approach involves using more abundant, structurally related natural products as starting materials for a semi-synthetic conversion to this compound. This could significantly increase yield and reduce reliance on less abundant sources.
Biocatalytic and Enzymatic Synthesis: Exploring the use of specific enzymes or engineered microorganisms to perform challenging chemical transformations on this compound precursors could offer a greener and more efficient synthetic alternative to traditional chemical methods. These biocatalytic systems could provide high stereoselectivity, a common challenge in complex molecule synthesis.
Validation of In Vitro Findings in Diverse In Vivo Models
A substantial body of in vitro research has highlighted the potential of this compound in various cell-based assays. However, the translation of these findings into tangible physiological effects requires validation in living organisms. Future research must bridge this gap by employing a diverse range of in vivo models that can corroborate and expand upon in vitro observations.
For instance, the demonstrated in vitro anti-inflammatory effects, such as the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, need robust confirmation in animal models of inflammation. Similarly, its potential effects on bone metabolism, suggested by studies on osteoblast and osteoclast cell lines, require validation in models of osteoporosis.
Table 1: Bridging In Vitro Observations with In Vivo Validation Needs
| In Vitro Finding | Cell Model(s) Used | Proposed In Vivo Model for Validation | Key Endpoints to Measure |
| Anti-inflammatory Activity | RAW 264.7 Macrophages | LPS-induced systemic inflammation model (e.g., in mice) | Serum cytokine levels (TNF-α, IL-6), organ histology |
| Osteoprotective Effects | MC3T3-E1 Osteoblasts, RAW 264.7 Osteoclasts | Ovariectomized (OVX) rat model of osteoporosis | Bone mineral density (BMD), trabecular microarchitecture, serum bone turnover markers |
| Hepatoprotective Potential | HepG2 Cells | Carbon tetrachloride (CCl4) or acetaminophen-induced liver injury model | Serum liver enzymes (ALT, AST), liver histology, oxidative stress markers |
This structured in vivo validation is critical to understanding the pharmacokinetics, bioavailability, and systemic efficacy of this compound, providing the necessary foundation for any future translational development.
Detailed Dissection of Novel Signaling Pathways and Molecular Targets
Early research has identified several molecular pathways influenced by this compound. For example, its anti-inflammatory effects are partly attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. However, the full spectrum of its molecular interactions remains largely uncharacterized. A detailed dissection of its mechanisms is essential for understanding its polypharmacological effects and for identifying potential biomarkers of response.
Future research should focus on:
Omics-Based Approaches: Utilizing unbiased techniques such as transcriptomics, proteomics, and metabolomics to analyze the global changes in cells or tissues exposed to this compound. This can reveal novel, unanticipated signaling networks and molecular targets.
Target Deconvolution: Employing advanced chemical biology tools like activity-based protein profiling (ABPP) and chemical proteomics to directly identify the protein targets that physically bind to this compound.
Pathway Analysis: Investigating the upstream and downstream components of known targets. For example, while NF-κB inhibition is known, the specific kinases or receptors that this compound interacts with to initiate this effect are not fully elucidated. Research indicates it may suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Investigation of Previously Unexplored Biological Activities
The structural complexity of this compound, a cycloartane (B1207475) triterpenoid (B12794562) glycoside, suggests it may possess a wider range of biological activities than currently documented. Its known anti-inflammatory, anti-cancer, and osteoprotective properties may be complemented by other functions that have not yet been systematically investigated.
Future avenues of exploration could include:
Neuromodulatory and Neuroprotective Effects: Given that some triterpenoid saponins (B1172615) exhibit neuroprotective properties, investigating the potential of this compound in models of neurodegenerative diseases (e.g., Alzheimer's or Parkinson's disease) or neuroinflammation is a logical next step.
Metabolic Regulation: The role of this compound in metabolic disorders like diabetes and obesity is an unexplored area. Studies could assess its impact on glucose uptake, insulin (B600854) sensitivity, and lipid metabolism in relevant cellular and animal models.
Antiviral and Antimicrobial Activity: Many natural products possess antimicrobial properties. Screening this compound against a broad panel of pathogenic bacteria and viruses could uncover new therapeutic applications.
Development of Novel this compound Derivatives with Enhanced Specificity
While this compound itself has promising activities, its therapeutic potential could be significantly enhanced through medicinal chemistry efforts. The development of novel derivatives can address limitations of the parent compound, such as improving metabolic stability, increasing target specificity, and enhancing potency.
Strategic approaches should involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups on the this compound scaffold—such as the hydroxyl groups on the triterpenoid core or the sugar moieties—and assessing how these changes impact biological activity. This provides a roadmap for rational drug design.
Target-Oriented Synthesis: Once key molecular targets are validated (as per section 8.3), derivatives can be designed to optimize interactions with the target's binding pocket, potentially leading to compounds with higher affinity and specificity.
Prodrug Strategies: Designing inactive prodrugs of this compound that are metabolically converted to the active form in a target-specific manner. This can improve bioavailability and reduce off-target effects.
By pursuing these future research directions, the scientific community can systematically build upon the current knowledge of this compound, paving the way for the potential development of novel therapeutic agents derived from this intricate natural product.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Cimigenoside, and how are they identified in analytical studies?
- Methodological Answer : Structural identification involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C₃₅H₅₆O₉, MW 620.83) and cyclic triterpenoid backbone. X-ray crystallography or HPLC-UV/IR can verify purity (>98%) and stereochemistry . For reproducibility, cross-validate results with reference standards (e.g., phyproof® Reference Substance PHL83330) .
Q. What experimental models are commonly used to study the γ-secretase inhibitory effects of this compound?
- Methodological Answer : Use human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) transfected with Notch pathway reporters. Validate γ-secretase inhibition via Western blotting for Notch intracellular domain (NICD) cleavage and downstream targets like Hes1. Include controls with γ-secretase inhibitors (e.g., DAPT) to benchmark potency .
Q. How should researchers design dose-response experiments to evaluate this compound's efficacy in breast cancer cell lines?
- Methodological Answer :
- Dose Range : Test 0.1–100 μM, based on IC₅₀ values reported in prior studies .
- Duration : 24–72 hours to capture acute vs. chronic effects.
- Endpoints : Measure proliferation (MTT assay), apoptosis (Annexin V/PI staining), and migration (transwell assays). Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and Hill slopes .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound's dual role in Notch pathway inhibition and off-target effects?
- Methodological Answer :
- Mechanistic Studies : Perform RNA-seq or proteomic profiling to identify non-Notch targets (e.g., Wnt/β-catenin or PI3K/AKT pathways). Use CRISPR/Cas9 knockout models to validate pathway specificity.
- Data Integration : Apply STRING or KEGG pathway analysis to link differentially expressed genes to phenotypic outcomes .
- Contradiction Resolution : Compare results across cell types (e.g., epithelial vs. mesenchymal) to assess context-dependent effects .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure bioavailability and tissue distribution in rodent models using LC-MS/MS. Adjust dosing regimens to match in vitro exposure levels.
- Tumor Microenvironment : Incorporate co-culture models (e.g., cancer-associated fibroblasts) to mimic in vivo conditions.
- Statistical Power : Ensure sample sizes (n ≥ 8 per group) and use mixed-effects models to account for inter-individual variability .
Q. What advanced techniques are recommended for studying this compound's pharmacokinetic properties in preclinical models?
- Methodological Answer :
- ADME Profiling : Use hepatic microsomes or hepatocyte suspensions to assess metabolic stability.
- Tissue Penetration : Apply MALDI imaging mass spectrometry to map spatial distribution in xenograft tumors.
- Metabolite Identification : Employ UPLC-Q-TOF/MS to detect phase I/II metabolites and assess toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
